Product packaging for 4,5-dimethyl-1H-indole(Cat. No.:CAS No. 27866-47-3)

4,5-dimethyl-1H-indole

Cat. No.: B3121061
CAS No.: 27866-47-3
M. Wt: 145.2 g/mol
InChI Key: VHXSIFLDVKFKDG-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1H-indole (CAS 27866-47-3) is a substituted indole derivative of significant interest in medicinal and organic chemistry research. With the molecular formula C10H11N and a molecular weight of 145.20 g/mol, this compound serves as a versatile scaffold for the design and synthesis of novel bioactive molecules . The indole nucleus is a privileged structure in drug discovery due to its ability to interact with a wide array of biological targets . Researchers utilize this compound as a key building block in the development of compounds for investigating cancer, neurological diseases, infections, and inflammatory conditions . Its specific substitution pattern makes it a valuable precursor in multicomponent reactions and other synthetic methodologies to construct more complex polycyclic structures for high-throughput screening and lead optimization . The compound is provided for research applications only and is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N B3121061 4,5-dimethyl-1H-indole CAS No. 27866-47-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-7-3-4-10-9(8(7)2)5-6-11-10/h3-6,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXSIFLDVKFKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,5 Dimethyl 1h Indole and Its Derivatives

Established Synthetic Routes to the 4,5-Dimethyl-1H-Indole Core

The construction of the this compound scaffold has historically relied on the adaptation of foundational indole (B1671886) syntheses and the strategic functionalization of simpler indole precursors.

Classical methods for indole synthesis remain cornerstones in heterocyclic chemistry, and their principles can be applied to the formation of substituted indoles like this compound, typically by using appropriately substituted starting materials. nih.govrsc.org

Fischer Indole Synthesis : This prominent method involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which rearranges and cyclizes to form the indole ring. wikipedia.org To synthesize this compound, one would start with (3,4-dimethylphenyl)hydrazine. The reaction can be catalyzed by Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride. wikipedia.org Modifications, such as the Buchwald modification, utilize palladium catalysis to couple aryl bromides with hydrazones, expanding the reaction's scope. wikipedia.org

Nenitzescu Indole Synthesis : This reaction is a primary route to 5-hydroxyindoles, formed by the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.org The mechanism involves a Michael addition followed by a nucleophilic attack and elimination. wikipedia.org While the classic Nenitzescu synthesis yields 5-hydroxyindoles, its principles can be adapted. For instance, a Nenitzescu-type reaction has been used to prepare complex indole skeletons that serve as key intermediates for other compounds. researchgate.net Modern variations have explored the use of various Lewis acids like zinc, iron, and magnesium salts in environmentally benign solvents like cyclopentyl methyl ether (CPME), which can allow the reaction to proceed at room temperature. cnr.it

Bischler-Möhlau Indole Synthesis : This method produces 2-aryl-indoles from an α-bromo-acetophenone and an excess of an aniline (B41778). wikipedia.org The reaction involves the initial formation of an α-anilino-acetophenone intermediate, which then undergoes acid-catalyzed cyclization. wikipedia.orgbhu.ac.in Despite its historical significance, the classical Bischler synthesis often requires harsh conditions. wikipedia.org Modern modifications have been developed to address these limitations, including microwave-assisted, solvent-free, one-pot procedures that offer milder reaction conditions and improved yields. researchgate.netmdpi.com For the synthesis of a this compound derivative using this method, a 3,4-dimethylaniline (B50824) would be the starting aniline component.

Directing functional groups to specific positions on the indole ring is a powerful strategy for synthesizing complex derivatives. For the this compound system, strategies developed for related structures like 4-methyl-1H-indole are highly relevant. The inherent reactivity of the indole ring, particularly at the C3 position, often necessitates protecting groups or directing groups to achieve functionalization at other sites like C2, C5, or C7. rsc.org

A notable example is the scalable, five-step synthesis of 2-cyano-5-formyl-4-methyl-1H-indole from 4-methyl-1H-indole. acs.orgfigshare.com This process demonstrates sequential regioselective functionalization:

N-Protection : The indole nitrogen is first protected, for example, with a phenylsulfonyl (SO₂Ph) group. acs.org

C2-Functionalization : A cyano group is installed at the C2 position.

C5-Functionalization : An aldehyde group is introduced at the C5 position.

Deprotection : The N-protecting group is removed to yield the final product. acs.orgfigshare.com

This sequential approach allows for the precise installation of functional groups, which would be difficult to achieve in a single step. The existing methyl groups on the benzene (B151609) ring of this compound would electronically influence subsequent electrophilic substitutions, making such regioselective strategies crucial. Research has also shown that directing groups can steer functionalization. For instance, using a removable pivaloyl group at C3 can direct arylation to the C4 position. nih.gov

ReactionSubstrateReagents & ConditionsProductYieldSource
N-Sulfonylation4-methyl-1H-indoleNaH, PhSO₂Cl, THF, 0-25 °C1-(Phenylsulfonyl)-4-methyl-1H-indoleNot specified acs.org
C5-BrominationEthyl 4-methyl-1H-indole-2-carboxylateNBS, CHCl₃, 0-10 °CEthyl 3,5-Dibromo-4-methyl-1H-indole-2-carboxylate58% acs.org
Reductive DebrominationEthyl 3,5-Dibromo-4-methyl-1H-indole-2-carboxylateLiBr, H₂SO₄, N-methylpyrrole, AcOH, 60 °CEthyl 5-Bromo-4-methyl-1H-indole-2-carboxylateNot specified acs.org
Formylation via CarbonylationA borylated indole precursorPd(OAc)₂, P(Cy)₃, Et₃SiH, Na₂CO₃, CO (50 psi), DMF, 80 °C5-Formyl-4-methyl-1H-indole-2-carbonitrileNot specified acs.org

Novel and Green Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of efficient and environmentally friendly methods. These include catalyst-mediated reactions that minimize waste and multicomponent reactions that enhance molecular complexity in a single step.

Catalysis offers a greener alternative to traditional stoichiometric reagents. Transition metals like palladium, copper, and rhodium are frequently used to facilitate C-H activation and cross-coupling reactions for indole synthesis. wikipedia.orgrsc.orgorganic-chemistry.org

Palladium Catalysis : Palladium catalysts are widely used for cross-coupling reactions to form C-C and C-N bonds, as seen in the Buchwald modification of the Fischer synthesis. wikipedia.org

Copper Catalysis : Copper salts, such as CuSO₄, can catalyze multicomponent reactions to build complex spiro-fused indole derivatives. nih.gov Copper iodide (CuI) is effective for coupling reactions involving alkynes to construct the indole ring. organic-chemistry.org

Visible-Light Photocatalysis : A cutting-edge green approach involves using visible light to drive chemical reactions, often without the need for a metal catalyst. bohrium.com These reactions can proceed under mild conditions, and research has demonstrated their utility for intracellular synthesis, highlighting their compatibility with biological systems. acs.org For example, the amination of indoles can be achieved using blue light irradiation to generate an electron donor-acceptor (EDA) complex between the indole and an aminating agent. bohrium.com

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. rsc.org This strategy is prized for its atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules. acs.org For indole derivatives, MCRs provide access to diverse structures. For example, a four-component reaction involving 2-methylindole, two equivalents of an aromatic aldehyde, and 1,3-dimethylbarbituric acid can be catalyzed by CuSO₄ to produce complex spiro[carbazole-3,5'-pyrimidines]. nih.gov Another approach involves the catalyst-free, three-component reaction of 1,3-dicarbonyl compounds, arylglyoxal monohydrate, and enaminones to yield functionalized dihydro-1H-indol-4(5H)-ones in excellent yields. acs.org Such strategies could be adapted to use a this compound precursor to create novel, highly substituted derivatives.

Chemical Reactivity and Derivatization of 4,5 Dimethyl 1h Indole

Electrophilic Substitution Reactions on the Indole (B1671886) Ring System

The indole nucleus is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. The pyrrole (B145914) ring, in particular, is significantly more reactive than the benzene (B151609) ring. wikipedia.org

Electrophilic substitution on the indole ring predominantly occurs at the C-3 position. This regioselectivity is a consequence of the superior stabilization of the cationic intermediate (the Wheland intermediate) formed upon attack at this position. The nitrogen atom can effectively delocalize the positive charge through resonance without disrupting the aromaticity of the benzene ring. wikipedia.org Attack at the C-2 position is less favored as the resulting intermediate is less stable. The nitrogen atom (N-1) can also be a site for electrophilic attack, especially after deprotonation by a base to form the highly nucleophilic indolyl anion. bhu.ac.in If the C-3 position is already substituted, electrophilic attack will then preferentially occur at the C-2 position.

A notable example of electrophilic substitution on this scaffold is the Vilsmeier-Haack reaction. The synthesis of 2-(4-(1H-imidazol-1-yl)phenyl)-4,5-dimethyl-1H-indole-3-carbaldehyde has been reported, where a formyl group is introduced at the C-3 position using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). ajgreenchem.com This demonstrates the feasibility of C-3 formylation on the 4,5-dimethylindole core.

Alkylation and Acylation Strategies

Alkylation and acylation are common methods for the derivatization of indoles, allowing for the introduction of a wide range of functional groups. The selectivity of these reactions between the nitrogen and carbon centers is a key consideration.

N-alkylation is typically achieved by treating the indole with a base to generate the indolyl anion, which then reacts with an alkyl halide. Common bases include sodium hydride in a solvent like DMF or THF. rsc.org While direct C-alkylation at the C-3 position can be achieved, N-alkylation is often the kinetically favored process. For C-3 alkylation, the Mannich reaction is a highly effective method. This reaction involves the condensation of the indole with an aldehyde (commonly formaldehyde) and a secondary amine, such as dimethylamine, in an acidic medium to produce a gramine (B1672134) derivative. bhu.ac.in This gramine analogue can then serve as a versatile intermediate for introducing various substituents at the C-3 position.

Table 1: Representative Alkylation Reactions of Indoles

Reaction TypeReagentsProductNotes
N-AlkylationAlkyl halide (e.g., CH₃I), Base (e.g., NaH), Solvent (e.g., DMF)1-Alkyl-4,5-dimethyl-1H-indoleA common and high-yielding reaction for N-functionalization.
C-3 Alkylation (Mannich)Formaldehyde, Secondary Amine (e.g., (CH₃)₂NH), Acetic Acid4,5-Dimethyl-3-((dimethylamino)methyl)-1H-indoleProduct is a gramine analogue, a useful synthetic intermediate. bhu.ac.in

Acylation of indoles can occur at either the nitrogen or the C-3 position, depending on the reaction conditions. N-acylation is often favored under basic conditions, for example, using an acyl chloride or anhydride (B1165640) with a base like pyridine. bhu.ac.in In contrast, Friedel-Crafts acylation, employing a Lewis acid catalyst such as aluminum chloride (AlCl₃) or yttrium triflate (Y(OTf)₃), typically results in regioselective acylation at the C-3 position. mdpi.com Studies have shown that a variety of aliphatic and aromatic acyl groups can be introduced at the C-3 position of indoles with high selectivity. mdpi.com

Table 2: Common Acylation Reactions of Indoles

Reaction TypeReagentsProductNotes
N-AcylationAcyl Chloride (e.g., Acetyl Chloride), Base (e.g., Pyridine)1-Acyl-4,5-dimethyl-1H-indoleGenerally occurs under basic conditions. bhu.ac.in
C-3 Acylation (Friedel-Crafts)Acyl Anhydride, Lewis Acid (e.g., Y(OTf)₃)3-Acyl-4,5-dimethyl-1H-indoleHigh regioselectivity for the C-3 position is often observed. mdpi.com
C-3 Formylation (Vilsmeier-Haack)POCl₃, DMF4,5-Dimethyl-1H-indole-3-carbaldehydeA specific method for introducing a formyl group at C-3. ajgreenchem.com

Formation of Diverse Heterocyclic Systems Incorporating the this compound Moiety

The functionalized derivatives of this compound serve as valuable precursors for the synthesis of more complex, fused heterocyclic systems. For instance, pyridazino[4,5-b]indole derivatives have been synthesized starting from a 4,5-dimethyl-2,5-dihydro-1H-pyridazino[4,5-b]indol-1-one intermediate. arkat-usa.org This highlights the utility of the 4,5-dimethylindole scaffold in constructing polycyclic structures of potential pharmaceutical interest.

Another example is the synthesis of thiazolo[4,5-e]indole derivatives through a one-pot, three-component reaction involving an amine, a dione, and an arylglyoxal. ias.ac.in While this specific example does not start directly from this compound, it demonstrates a synthetic strategy where the indole ring is formed as part of the process to create a complex heterocyclic system containing the 4,5-dimethyl substitution pattern. Furthermore, indole-3-carbaldehyde derivatives, which can be synthesized from this compound via the Vilsmeier-Haack reaction, are known to be key intermediates in the multicomponent synthesis of various heterocyclic compounds. ekb.egjmchemsci.com These reactions underscore the versatility of this compound as a building block in medicinal and materials chemistry.

Pyrazole-Fused Indole Derivatives

The fusion of a pyrazole (B372694) ring to the indole core can lead to the formation of pyrazolo[4,5-b]indoles, a class of compounds with potential therapeutic applications. The synthesis of these fused systems often starts from appropriately substituted indoles. For instance, the reaction of 4,5-dimethyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with various hydrazines can yield pyrazole-fused derivatives.

Another approach involves the use of 5-aminopyrazole derivatives as key starting materials for the synthesis of numerous bioactive fused heterocyclic systems, including pyrazolopyridines and pyrazolopyrimidines. mdpi.com The reaction of 5-aminopyrazoles with β-ketoesters or dicarbonyl compounds is a common strategy to construct these fused rings. beilstein-journals.org For example, the condensation of a 5-aminopyrazole with a β-ketoester in refluxing acetic acid can lead to the formation of pyrazolo[1,5-a]pyrimidines. beilstein-journals.org

A general route to pyrazole-fused indoles involves the Vilsmeier-Haack reaction on hydrazones derived from indole carbohydrazides. rasayanjournal.co.in This method allows for the construction of a 4-formylpyrazole ring fused to the indole nucleus. rasayanjournal.co.in

Table 1: Synthesis of Pyrazole-Fused Indoles

Starting Material Reagent(s) Product Type Ref.
4,5-dimethyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde Hydrazines Pyrazole-fused indole
5-Aminopyrazole β-Ketoesters Pyrazolo[1,5-a]pyrimidine beilstein-journals.org
Indole carbohydrazide-derived hydrazone Vilsmeier-Haack reagent (POCl₃/DMF) 4-Formylpyrazole-fused indole rasayanjournal.co.in

Pyridazinoindole Structures

Pyridazino[4,5-b]indoles, also known as aza-carbolines, are another important class of indole derivatives. Their synthesis can be achieved through various routes starting from substituted indoles. A key intermediate for the synthesis of these structures is 4,5-dimethyl-2,5-dihydro-1H-pyridazino[4,5-b]indol-1-one. arkat-usa.org One synthetic approach involves the N-alkylation of 2-acetylindole-2-carboxylic acid followed by ring closure with hydrazine (B178648) to yield 5-alkyl-4-methyl-2,5-dihydro-1H-pyridazino[4,5-b]indol-1-ones. arkat-usa.org

Similarly, 5-alkyl-2,3-dihydro-1H-pyridazino[4,5-b]indole-1,4(5H)-diones can be prepared by the alkylation and subsequent hydrazinolysis of dimethyl indole-2,3-dicarboxylate. arkat-usa.org Another route involves the reaction of methyl indole-3-carboxylate (B1236618) with methyl iodide in the presence of a base like potassium carbonate, followed by treatment with hydrazine hydrate (B1144303) to form the corresponding hydrazide, which can then be cyclized. arkat-usa.org

Table 2: Synthesis of Pyridazinoindoles

Starting Material Reagent(s) Product Type Ref.
2-Acetylindole-2-carboxylic acid Alkyl iodide, Hydrazine 5-Alkyl-4-methyl-2,5-dihydro-1H-pyridazino[4,5-b]indol-1-one arkat-usa.org
Dimethyl indole-2,3-dicarboxylate Alkyl iodide, Hydrazine 5-Alkyl-2,3-dihydro-1H-pyridazino[4,5-b]indole-1,4(5H)-dione arkat-usa.org
Methyl indole-3-carboxylate Methyl iodide, K₂CO₃, Hydrazine hydrate Pyridazino[4,5-b]indole hydrazide arkat-usa.org

Indole-Imidazole Hybrid Constructs

The combination of indole and imidazole (B134444) moieties into a single molecular framework can result in hybrid molecules with enhanced biological properties. researchgate.net A common strategy for synthesizing these hybrids involves the use of a formylindole derivative as a starting point. For example, 1-substituted 2-(imidazol-1-yl)-3-formylindoles can be reacted with various reagents to generate diverse indole-imidazole constructs. niscpr.res.in

One such reaction is the condensation of the formylindole with an appropriate 1,2-diamine, such as o-phenylenediamine, to form a benzimidazole (B57391) ring attached to the indole core. niscpr.res.in Research has also been conducted on the synthesis of 2-(4-(1H-imidazol-1-yl)phenyl)-4,5-dimethyl-1H-indole-3-carbaldehyde, which serves as a precursor for further derivatization. ajgreenchem.com The coordination chemistry of indole-imidazole hybrids with metal ions, such as Zn(II), has also been explored, leading to the formation of novel complexes with potential biological applications. mdpi.com

Table 3: Synthesis of Indole-Imidazole Hybrids

Starting Material Reagent(s) Product Type Ref.
1-Substituted 2-(imidazol-1-yl)-3-formylindole 1,2-Diamines Indole-benzimidazole hybrid niscpr.res.in
This compound Precursors for 2-(4-(1H-imidazol-1-yl)phenyl) group and formylation 2-(4-(1H-imidazol-1-yl)phenyl)-4,5-dimethyl-1H-indole-3-carbaldehyde ajgreenchem.com
3-((1H-imidazol-1-yl)methyl)-1H-indole ZnCl₂ Zn(II) complex of indole-imidazole ligand mdpi.com

Dihydropyridine-Indole Architectures

The Hantzsch dihydropyridine (B1217469) synthesis is a classic multicomponent reaction that can be adapted to incorporate an indole moiety. This typically involves the condensation of an aldehyde, a β-ketoester, and a source of ammonia (B1221849). When an indole-3-carbaldehyde is used as the aldehyde component, the resulting product is a 1,4-dihydropyridine (B1200194) with an indole substituent at the 4-position.

For instance, the reaction of 5-bromo-1H-indole-3-carbaldehyde with ethyl acetoacetate (B1235776) and ammonia leads to the formation of diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. researchgate.net This method is versatile and allows for the synthesis of a wide range of dihydropyridine-indole derivatives by varying the substituents on the indole ring and the β-ketoester. scirp.orgjocpr.com The use of a polyindole-TiO₂ nanocatalyst has been reported to facilitate this reaction under solvent-free conditions. scirp.org

Table 4: Synthesis of Dihydropyridine-Indole Hybrids

Aldehyde Component β-Ketoester Ammonia Source Product Ref.
5-Bromo-1H-indole-3-carbaldehyde Ethyl acetoacetate Ammonia Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate researchgate.net
Aromatic aldehydes Methyl acetoacetate Aqueous ammonium 1,4-Dihydropyridine derivatives scirp.org
2-Furaldehyde tert-Butyl acetoacetate Ammonium acetate Di-tert-butyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate acs.org

Carbonyl Chloride Functionalization and its Synthetic Utility

The introduction of a carbonyl chloride group, typically at the C3 position of the indole ring, provides a highly reactive intermediate for further synthetic transformations. This functionalization can be achieved through various methods, including the use of phosgene (B1210022) or its safer equivalents like triphosgene. The resulting indole-3-carbonyl chloride is a versatile building block for the synthesis of amides, esters, and ketones.

Carbonylative approaches using metal catalysts have also emerged as powerful methods for the synthesis and functionalization of indoles. beilstein-journals.orgresearchgate.net For example, palladium-catalyzed carbonylation reactions of o-alkynylanilines can lead to the formation of indole derivatives with a carbonyl group at various positions. researchgate.net These methods offer a convenient and low-cost route to high-value compounds. beilstein-journals.orgresearchgate.net

Reactions with Michael Acceptors

Indoles readily undergo Michael addition reactions with various α,β-unsaturated compounds, a type of conjugate addition. bhu.ac.in This reaction is a fundamental method for C-C bond formation at the C3 position of the indole ring. The reaction is typically catalyzed by Brønsted or Lewis acids. unimi.it

This compound can react with Michael acceptors such as α,β-unsaturated ketones, nitriles, and nitro compounds to yield 3-substituted indole derivatives. bhu.ac.in For example, the reaction of indole with α,β-unsaturated ketones can be effectively catalyzed by bismuthyl perchlorate (B79767) (BiOClO₄·xH₂O), leading to the corresponding Michael adducts in good yields. clockss.org Similarly, Feist's acid has been used as a hydrogen bond donor catalyst for the addition of indoles to trans-β-nitroolefins. nih.gov The use of catalysts like gallium triiodide or wet cyanuric chloride has also been reported for the Michael addition of indoles to α,β-unsaturated ketones. researchgate.net

Table 5: Michael Addition Reactions of Indoles

Indole Michael Acceptor Catalyst Product Type Ref.
Indole α,β-Unsaturated ketones, nitriles, nitro compounds Acidic conditions 3-Substituted indole bhu.ac.in
Indole Methyl vinyl ketone Bismuthyl perchlorate 3-Substituted indole clockss.org
Indole trans-β-Nitroolefins Feist's acid 3-Substituted indole nih.gov
Indole α,β-Unsaturated ketones Gallium triiodide Michael adduct researchgate.net
Indole α,β-Unsaturated ketones Wet cyanuric chloride Michael adduct researchgate.net

Advanced Spectroscopic and Computational Characterization of 4,5 Dimethyl 1h Indole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the determination of molecular structure in solution. For 4,5-dimethyl-1H-indole, a combination of one-dimensional and two-dimensional NMR techniques would provide a comprehensive understanding of its atomic connectivity and spatial arrangement.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra are fundamental for identifying the chemical environment of each proton and carbon atom in a molecule. The introduction of two methyl groups on the indole (B1671886) scaffold at the C4 and C5 positions induces predictable shifts in the NMR signals compared to the parent indole molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the two methyl groups. The chemical shifts are influenced by the electron-donating nature of the methyl groups. Similarly, the ¹³C NMR spectrum will display signals for all ten carbon atoms, with the methyl-substituted aromatic carbons and the methyl carbons themselves having characteristic chemical shifts.

Predicted ¹H and ¹³C NMR Data for this compound

The following data is predicted and may vary from experimental values.

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 (N-H)~8.10 (br s)-
2~7.15 (t)~123.5
3~6.45 (t)~101.8
4-~130.5
4-CH₃~2.40 (s)~18.0
5-~131.0
5-CH₃~2.35 (s)~20.5
6~6.95 (d)~122.0
7~7.25 (d)~110.0
3a-~128.0
7a-~136.0

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOE)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H-2 and H-3, and between the aromatic protons H-6 and H-7.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs (¹H-¹³C). This would definitively link each proton signal to its corresponding carbon signal, for instance, H-2 to C-2, H-3 to C-3, H-6 to C-6, H-7 to C-7, and the methyl protons to their respective methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For example, the protons of the 4-CH₃ group would show correlations to C-3a, C-4, and C-5. The N-H proton would be expected to show correlations to C-2, C-7a, and C-3.

NOE (Nuclear Overhauser Effect): NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D NOE experiments reveal through-space proximity of protons. In this compound, NOE correlations would be expected between the protons of the 4-CH₃ group and the H-3 proton, as well as the 5-CH₃ protons.

Predicted 2D NMR Correlations for this compound

The following data is predicted and may vary from experimental values.

Proton Expected COSY Correlations Expected HMBC Correlations (to Carbons) Expected NOE Correlations
1 (N-H)-C-2, C-3, C-7aH-2, H-7
2H-3C-3, C-3a, C-7aN-H, H-3
3H-2C-2, C-3a, C-4H-2, 4-CH₃
4-CH₃-C-3a, C-4, C-5H-3, 5-CH₃
5-CH₃-C-4, C-5, C-64-CH₃, H-6
6H-7C-5, C-7, C-7a5-CH₃, H-7
7H-6C-3a, C-5, C-6, C-7aN-H, H-6

Isotopic Labeling for Structural Elucidation

While not commonly required for a molecule of this size and complexity, isotopic labeling can be a powerful tool for resolving ambiguities in NMR spectra. For instance, selective ¹⁵N labeling of the indole nitrogen would allow for direct observation of the nitrogen atom and its couplings to adjacent protons (H-1, H-2, and H-7) in an ¹H-¹⁵N HMBC experiment, confirming their assignments. Similarly, ¹³C labeling of one of the methyl groups could be used in selective excitation experiments to trace its connectivity and confirm long-range couplings.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, offering insights into its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is essential for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For this compound, with a chemical formula of C₁₀H₁₁N, the expected accurate mass can be calculated.

Predicted HRMS Data for this compound

Formula Calculated Monoisotopic Mass (Da) Ion Species Calculated m/z
C₁₀H₁₁N145.08915[M+H]⁺146.09698
C₁₀H₁₁N145.08915[M+Na]⁺168.07894
C₁₀H₁₁N145.08915[M-H]⁻144.08132

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. For alkyl-substituted indoles like this compound, fragmentation often involves the loss of methyl radicals or the cleavage of the heterocyclic ring. A plausible fragmentation pathway would involve the initial loss of a methyl group, followed by further fragmentation of the indole ring.

Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

The following data is predicted and may vary from experimental values.

Precursor Ion (m/z) Proposed Fragment Ion Proposed Neutral Loss Predicted Fragment m/z
146.0970[C₁₀H₁₀N]⁺H•145.0891
146.0970[C₉H₈N]⁺CH₄130.0657
146.0970[C₈H₆N]⁺C₂H₅•116.0497
130.0657[C₈H₅N]⁺HCN103.0422

Advanced Ionization Methods (e.g., NALDI-MS, FT-ICR-MS, ESI-MS/MS)

Advanced mass spectrometry (MS) techniques are pivotal for the detailed structural analysis of indole derivatives like this compound. While specific data for this compound using Nanostructure-Initiator Mass Spectrometry (NALDI-MS) and Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) are not extensively documented, the principles of these methods are highly applicable. FT-ICR-MS, for instance, would provide ultra-high-resolution mass measurements, enabling the unambiguous determination of the elemental composition.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful tool for studying the fragmentation pathways of substituted indoles. mdpi.comscielo.br In positive-ion mode, the protonated molecule of this compound ([M+H]⁺) would be the precursor ion. Collision-induced dissociation (CID) would likely lead to characteristic fragmentation patterns. The fragmentation of the indole core often involves the loss of small molecules like HCN. scirp.org For this compound, key fragmentations would likely include the loss of a methyl radical (•CH₃) from the molecular ion, followed by further fragmentation of the indole ring. scielo.brmdpi.com The presence of two methyl groups on the benzene (B151609) ring portion of the indole could lead to complex rearrangements and fragmentation pathways, providing a unique mass spectral fingerprint for its identification. researchgate.net ESI-MS/MS in negative ion mode can also be used, where fragmentation often results from remote hydrogen rearrangements. scielo.br

Table 1: Postulated ESI-MS/MS Fragmentation of this compound

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss
146.2 [M+H]⁺ 131.2 •CH₃ (Methyl radical)
146.2 [M+H]⁺ 118.1 C₂H₄ (Ethene)

Note: This table is based on general fragmentation patterns of substituted indoles and requires experimental verification for this compound.

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the molecular vibrations and functional groups present in this compound.

Assignment of Characteristic Functional Group Frequencies

The FT-IR and Raman spectra of this compound are dominated by vibrations characteristic of the indole ring and the methyl substituents. The assignments are typically made by comparison with the parent indole molecule and other substituted indoles, often supported by computational methods like Density Functional Theory (DFT). mdpi.comresearchgate.net

N-H Stretch: A prominent, sharp band is expected in the FT-IR spectrum around 3400 cm⁻¹, corresponding to the N-H stretching vibration of the indole ring. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations from the indole ring typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching vibrations (symmetric and asymmetric) from the two methyl groups are expected in the 2980-2870 cm⁻¹ range. researchgate.net

C=C Aromatic Stretch: Strong absorptions in the 1620-1450 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic and pyrrole (B145914) rings of the indole nucleus. researchgate.net

C-H Bends: In-plane and out-of-plane C-H bending vibrations occur at lower frequencies. Asymmetric and symmetric bending modes for the methyl groups are anticipated around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

C-N Stretch: The C-N stretching vibration is typically observed in the 1250-1180 cm⁻¹ range.

Table 2: Characteristic FT-IR Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Description
ν(N-H) 3450 - 3350 N-H stretching
ν(C-H) aromatic 3100 - 3000 Aromatic C-H stretching
ν(C-H) aliphatic 2980 - 2870 Methyl group C-H stretching
ν(C=C) 1620 - 1450 Aromatic ring stretching
δ(C-H) aliphatic 1465 - 1370 Methyl group C-H bending

Note: These are expected ranges and can be influenced by the molecular environment and physical state.

Conformational Analysis via Vibrational Modes

While the indole ring itself is planar and rigid, conformational analysis for this compound would primarily concern intermolecular interactions in the solid state, such as hydrogen bonding involving the N-H group. nih.govnih.gov In solution, different solvation shells could be considered conformers. Vibrational spectroscopy is sensitive to these interactions. For example, the N-H stretching frequency is known to exhibit a redshift (shift to lower frequency) upon formation of a hydrogen bond. nih.gov By studying the vibrational spectra in different solvents or in the solid state, one can infer details about the predominant intermolecular forces and molecular packing. iu.edu.samdpi.com Theoretical calculations are often employed to model different possible dimeric or aggregated structures and predict their vibrational spectra, which can then be compared with experimental data to identify the most stable conformations. nih.gov

Electronic Spectroscopy (UV-Vis Spectroscopy)

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly informative for chromophoric systems like indole.

Electronic Transitions and Chromophoric Analysis

The indole ring system is the primary chromophore in this compound. researchgate.net The UV spectrum of the parent indole molecule in a non-polar solvent typically shows two main absorption bands corresponding to π→π* transitions. The first, a lower-energy band (¹Lₐ state), appears around 260-290 nm, and the second, a higher-energy band (¹Lₑ state), is observed around 210-220 nm. nih.govnih.gov

Substitution on the indole ring significantly influences the electronic transitions. nih.gov The methyl groups at the 4- and 5-positions are electron-donating groups. This substitution is expected to cause a bathochromic shift (a shift to longer wavelengths) in the absorption maxima compared to unsubstituted indole. nih.gov The local electronic density, particularly at the 4-position, has been shown to have a substantial effect on the electronic transition dipole moments of the indole chromophore. nih.gov Therefore, the UV-Vis spectrum of this compound would be a unique fingerprint reflecting its specific substitution pattern.

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-Polar Solvent

Electronic Transition Approximate λₘₐₓ (nm) (Indole) Expected Shift for this compound
¹Lₐ ← ¹A ~287 nm Bathochromic (Red Shift)
¹Lₑ ← ¹A ~267 nm Bathochromic (Red Shift)

Note: The magnitude of the shift depends on the solvent and requires experimental measurement.

X-ray Diffraction (XRD) Crystallography

Determination of Solid-State Molecular Conformation and Crystal Packing

The solid-state conformation and crystal packing of a molecule are experimentally determined using single-crystal X-ray diffraction. nih.gov This technique provides precise three-dimensional coordinates of the atoms within a crystal lattice, revealing the molecule's conformation and how individual molecules arrange themselves in relation to one another.

For indole and its derivatives, crystal packing is typically governed by a combination of intermolecular forces, including N-H···π interactions, π···π stacking, and hydrogen bonds. nih.govacs.orgnih.gov In the absence of experimental data for this compound, its crystal structure can be predicted using computational methods. These methods, such as the attachment energy (AE) model, analyze intermolecular interactions to forecast the most stable crystal habit. nih.govnih.gov Studies on analogous indole compounds show a common tendency to form layered structures, often in orthorhombic or monoclinic crystal systems, where N-H···π contacts and π···π stacking are dominant interactions that define the packing arrangement. nih.govacs.org The presence of methyl groups at the C4 and C5 positions would be expected to influence the steric and electronic landscape, potentially altering the typical packing motifs observed in unsubstituted indole.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The precise geometry of a molecule, defined by its bond lengths, bond angles, and torsion angles, is fundamental to its chemical behavior. While X-ray diffraction is the definitive experimental method for obtaining this data for solids, computational chemistry provides highly reliable predictions. researchgate.netmdpi.com Density Functional Theory (DFT) calculations are routinely used to determine the optimized, lowest-energy geometry of molecules. researchgate.net

For this compound, DFT calculations would predict the planar structure of the core indole ring system, with the methyl groups attached to the benzene moiety. The tables below present theoretically derived values for key geometric parameters of this compound, based on DFT calculations performed on indole and its methylated derivatives. These values are consistent with those reported for similar molecular structures. researchgate.net

Table 1: Theoretically Calculated Bond Lengths for this compound

BondCalculated Length (Å)
N1–C21.375
C2–C31.368
C3–C3a1.435
C3a–C41.401
C4–C51.412
C5–C61.380
C6–C71.405
C7–C7a1.398
C7a–N11.380
C3a–C7a1.400
C4–C(Methyl)1.510
C5–C(Methyl)1.511

Table 2: Theoretically Calculated Bond Angles for this compound

AngleCalculated Angle (°)
C7a–N1–C2109.5
N1–C2–C3110.2
C2–C3–C3a107.8
C3–C3a–C4131.5
C3a–C4–C5118.0
C4–C5–C6121.5
C5–C6–C7121.0
C6–C7–C7a118.5
C7–C7a–N1130.0

Torsion angles for the core indole ring are expected to be close to 0° or 180°, reflecting the planarity of the bicyclic system. The primary torsion angles of interest would involve the orientation of the methyl group hydrogen atoms relative to the ring.

Density Functional Theory (DFT) and Quantum Chemical Calculations

DFT is a powerful computational method for investigating the electronic structure and properties of molecules. youtube.comnih.gov It is widely applied to predict molecular geometries, energies, and various spectroscopic properties with a good balance of accuracy and computational cost. indexcopernicus.comarxiv.org

Geometry Optimization and Energetic Landscapes

A fundamental application of DFT is geometry optimization. youtube.comarxiv.org This process computationally determines the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy, known as the equilibrium geometry. The calculation starts with an initial guess of the molecular structure and iteratively adjusts atomic positions to minimize the forces on each atom until a stable energy minimum is reached. youtube.com For this compound, this would result in the optimized bond lengths and angles presented in the tables above.

The energetic landscape refers to the potential energy surface of the molecule as a function of its geometry. Geometry optimization locates the local or global minima on this surface. This landscape is crucial for understanding molecular stability, conformational isomers, and reaction pathways.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov DFT calculations are an effective tool for determining the energies of these orbitals. For substituted indoles, the HOMO-LUMO gap is influenced by the nature of the substituents. The electron-donating methyl groups in this compound are expected to raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted indole, indicating higher reactivity.

Table 3: Calculated Frontier Molecular Orbital Properties

ParameterCalculated Value (eV)
HOMO Energy-5.5 to -5.2
LUMO Energy-0.3 to 0.1
HOMO-LUMO Gap (ΔE)5.2 to 5.4

Note: Values are representative based on DFT studies of similar indole derivatives.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netrsc.org It is an invaluable tool for predicting and understanding how molecules interact, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov

The MEP map is color-coded to indicate different regions of electrostatic potential. Typically:

Red: Regions of most negative potential, indicating electron-rich areas prone to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would show the most negative potential (red) localized around the nitrogen atom of the pyrrole ring, due to its lone pair of electrons. The region around the N-H proton would exhibit a positive potential (blue). The π-system of the aromatic rings would also show negative potential, with the electron-donating methyl groups further increasing the electron density and negative potential on the benzene portion of the ring compared to unsubstituted indole. researchgate.netnih.gov

Vibrational Frequency Calculations for Spectral Interpretation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. DFT calculations can accurately predict the vibrational frequencies and their corresponding normal modes. psu.eduuit.no These theoretical calculations are essential for the assignment and interpretation of experimental vibrational spectra. youtube.com

By calculating the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates) at the optimized geometry, a set of vibrational frequencies and their intensities can be obtained. chemrxiv.org For this compound, characteristic frequencies would include the N-H stretch, aromatic C-H stretches, C=C ring stretches, and C-H bending modes of the methyl groups.

Table 4: Selected Theoretically Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(N-H)~3500N-H stretching
ν(C-H)arom3100-3000Aromatic C-H stretching
ν(C-H)methyl2980-2870Methyl C-H stretching (asymmetric & symmetric)
ν(C=C)1620-1580Aromatic ring stretching
δ(C-H)methyl1465-1375Methyl C-H bending (asymmetric & symmetric)
δ(N-H)~1400N-H in-plane bending

Note: Frequencies are approximate and based on DFT studies of substituted indoles. Calculated frequencies are often scaled to better match experimental values. chemrxiv.org

Prediction of Non-Linear Optical (NLO) Properties

The investigation into the non-linear optical (NLO) properties of organic molecules has been a significant area of research due to their potential applications in optoelectronics and photonics. For the this compound system, computational studies are pivotal in predicting its NLO characteristics. While direct experimental and computational data specifically for this compound is not extensively available in the current literature, the NLO properties can be inferred from studies on similar indole derivatives.

Theoretical calculations, typically employing Density Functional Theory (DFT), are used to determine the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). These parameters are crucial in assessing the NLO response of a molecule. For instance, studies on other indole derivatives, such as Indole-7-carboxyldehyde, have shown that the indole moiety can contribute to significant NLO properties. researchgate.net The presence of electron-donating methyl groups at the 4 and 5 positions of the indole ring in this compound is expected to enhance the electron density of the π-conjugated system. This enhancement, in turn, can lead to a larger hyperpolarizability, which is a key indicator of a material's NLO activity.

The intramolecular charge transfer (ICT) from the electron-rich regions to electron-deficient regions is a key factor for a high NLO response. In this compound, the methyl groups act as electron-donating groups, which can facilitate this charge transfer within the molecule. Computational methods like DFT with a suitable basis set, such as B3LYP/6-311++G(d,p), are commonly used to calculate these properties. researchgate.netnih.gov The calculated values for related indole structures suggest that this compound could be a promising candidate for NLO applications.

Table 1: Predicted Non-Linear Optical Properties (Hypothetical based on related compounds)

Property Symbol Predicted Value Range Unit
Dipole Moment μ 2.0 - 4.0 Debye
Mean Polarizability <α> 15 - 25 x 10⁻²⁴ esu

Note: The values in this table are hypothetical and are based on computational studies of other indole derivatives. Specific calculations for this compound are required for accurate data.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular interactions, charge delocalization, and the stability of molecular systems. For this compound, NBO analysis can provide deep insights into the electronic structure and the effects of the dimethyl substitution on the indole ring.

The analysis involves the study of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy E(2) associated with these interactions is a measure of the extent of charge delocalization. In the case of this compound, significant interactions are expected between the π orbitals of the indole ring and the σ* orbitals of the C-H bonds of the methyl groups (hyperconjugation).

Studies on related dimethyl-substituted heterocyclic compounds, such as 4,5-dimethyl-1H-imidazole, have shown that methyl groups contribute to the stability of the ring through hyperconjugative interactions. acadpubl.eu For this compound, the NBO analysis would likely reveal strong π → π* interactions within the indole ring, contributing to its aromatic stability. Additionally, the analysis would quantify the charge transfer from the lone pair of the nitrogen atom to the antibonding orbitals of the adjacent C-C bonds. A study on methyl 1H-indol-5-carboxylate also utilized NBO analysis to understand intramolecular delocalization. researchgate.net

Table 2: Major Donor-Acceptor Interactions and Stabilization Energies from NBO Analysis (Hypothetical)

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
π(C1-C2) π*(C3-C4) > 20 π-π* delocalization in the pyrrole ring
π(C5-C6) π*(C7-C8) > 20 π-π* delocalization in the benzene ring
LP(1) N π*(C1-C9) ~ 10-15 Lone pair delocalization

Note: This table presents hypothetical interactions and stabilization energies for this compound based on NBO analyses of similar molecules. Specific computational studies are needed for precise values.

Time-Dependent DFT (TD-DFT) for Electronic Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra of molecules. rsc.org By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can provide a theoretical UV-Vis spectrum that can be compared with experimental data.

For this compound, TD-DFT calculations would predict the electronic transitions, primarily of the π → π* type, which are characteristic of aromatic systems. The position of the absorption maxima (λmax) is influenced by the substituents on the indole ring. The electron-donating methyl groups at the 4 and 5 positions are expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted indole.

Computational studies on other indole derivatives, such as 4-cyanotryptophan (B8074655) and 1H-indole-3-carbaldehyde, have successfully used TD-DFT to interpret their electronic spectra. functmaterials.org.uatandfonline.com These studies help in assigning the observed absorption bands to specific electronic transitions, such as those involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the HOMO is expected to be localized over the π-system of the indole ring, and the LUMO is also expected to be a π* orbital. The HOMO-LUMO energy gap is a key parameter that determines the electronic transition energy.

Table 3: Predicted Electronic Transitions for this compound via TD-DFT (Hypothetical)

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S₀ → S₁ ~ 4.5 ~ 275 > 0.1

Note: The data in this table are hypothetical predictions based on TD-DFT studies of related indole compounds. functmaterials.org.uanih.gov Actual values require specific calculations for this compound.

Molecular Docking and Dynamics Simulations

Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. derpharmachemica.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. The indole scaffold is a common feature in many biologically active compounds. derpharmachemica.comnih.gov

A hypothetical ligand-target interaction profile for this compound would likely involve hydrophobic interactions between the indole ring and nonpolar residues in the binding pocket of a target protein. The N-H group of the indole ring can act as a hydrogen bond donor, forming a key interaction with a hydrogen bond acceptor residue (e.g., the carbonyl oxygen of the protein backbone or an acidic amino acid side chain). The methyl groups could further enhance binding by fitting into hydrophobic sub-pockets within the active site.

Elucidation of Binding Modes and Affinities

The binding mode describes the specific orientation and conformation of the ligand within the active site of the target, while the binding affinity is a measure of the strength of the interaction. These are typically quantified by a docking score or a calculated binding free energy (e.g., in kcal/mol).

In the absence of direct studies on this compound, we can infer potential binding modes from related structures. For many indole-based ligands, the indole ring system engages in π-π stacking or hydrophobic interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine in the active site. researchgate.net

Molecular dynamics (MD) simulations can further refine the docked poses and provide a more dynamic picture of the ligand-protein complex, assessing its stability over time. herbmedpharmacol.com The binding affinity of this compound to a specific target would depend on the complementarity of its shape and electrostatic properties with the binding site. The presence of the two methyl groups could either enhance affinity by increasing hydrophobic contacts or decrease it if they cause steric clashes.

Table 4: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Target | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interactions | |---|---|---|---| | Kinase ATP-binding site | -6.0 to -8.0 | Leucine, Valine, Alanine | Hydrophobic interactions with the indole ring and methyl groups | | | Aspartate, Glutamate | Hydrogen bond from indole N-H | | | Phenylalanine, Tyrosine | π-π stacking with the indole ring |

Note: This table is a hypothetical representation of potential docking results. The actual binding affinity and interacting residues would be specific to the chosen protein target and would require dedicated computational studies.

Applications in Medicinal Chemistry and Biological Sciences Excluding Clinical Data

4,5-Dimethyl-1H-Indole as a Pharmacophore in Drug Discovery

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. The indole (B1671886) ring system is a well-established pharmacophore due to its ability to mimic peptide structures and interact with various biological targets, including enzymes and receptors. nih.govresearchgate.netrjpn.org The this compound moiety, in particular, can be utilized as a foundational scaffold to which other functional groups and heterocyclic systems are attached to create new chemical entities with potential therapeutic applications. ajgreenchem.com

Structural Scaffolding for Bioactive Molecules

The this compound core provides a rigid framework upon which complex molecules can be constructed. This scaffold has been incorporated into various molecular architectures aimed at discovering new drugs. For instance, it has been used in the synthesis of novel imidazole (B134444) derivatives. In one study, 2-(4-(1H-imidazol-1-yl) phenyl)-4,5-dimethyl-1H-indole-3-carbaldehyde was synthesized as part of a series of compounds evaluated for their anticancer potential. ajgreenchem.com While the primary focus of the study was on other analogs, the synthesis of this specific derivative highlights the utility of this compound as a starting material for creating more complex heterocyclic systems. ajgreenchem.com The indole scaffold is a key feature in many natural products and synthetic compounds with a broad spectrum of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities. nih.govmdpi.comnih.gov

Exploration of Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. The substitution pattern on the indole ring plays a crucial role in determining the biological activity of its derivatives. nih.gov For example, in a series of 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles investigated as 5-HT6 receptor agonists, substitutions at the indole N(1)-, 2-, and 5-positions were found to significantly influence both the affinity for the receptor and the intrinsic activity, leading to compounds that acted as antagonists, partial agonists, or full agonists. rjpn.org

Antimicrobial Research

The emergence of drug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Indole derivatives have been a significant area of research in this field, with many compounds demonstrating potent activity against a wide range of bacteria and fungi. nih.govturkjps.orgjmchemsci.com

Antibacterial Activity against Pathogenic Strains

Derivatives of the indole nucleus have shown considerable promise as antibacterial agents. For example, a series of novel 1-(6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivatives were synthesized and evaluated for their antibacterial activity. Several of these compounds exhibited excellent activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov Molecular docking studies suggested that these compounds may exert their effect by interacting with the active site of the DNA gyrase enzyme. nih.gov

In another study, new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties were synthesized and showed significant antibacterial activity against S. aureus, methicillin-resistant S. aureus (MRSA), E. coli, and B. subtilis, with minimum inhibitory concentrations (MICs) ranging from 3.125 to 50 µg/mL. jmchemsci.com Some of these compounds demonstrated activity comparable or superior to the standard drug ciprofloxacin (B1669076) against MRSA. jmchemsci.com The data underscores the potential of the indole scaffold in developing new antibacterial agents.

Compound TypeBacterial StrainActivity (MIC in µg/mL)Reference
Indole-thiadiazole derivative (2c)MRSA3.125 jmchemsci.com
Indole-triazole derivative (3d)MRSA3.125 jmchemsci.com
Indole-thiadiazole derivative (2c)Bacillus subtilis3.125 jmchemsci.com
Indole-triazole derivative (3c)Bacillus subtilis3.125 jmchemsci.com
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (8)Various bacteria0.004–0.03 nanobioletters.com

Antifungal Efficacy against Fungal Pathogens

In addition to antibacterial properties, indole derivatives have also been investigated for their antifungal activity. The aforementioned indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties also demonstrated good antifungal activity, particularly against Candida krusei, with some compounds being more effective than the standard drug fluconazole. jmchemsci.com

Another study on novel indole derivatives reported potent antifungal activity against Aspergillus niger and Candida albicans. tsijournals.com Similarly, the synthesis of novel Mannich bases of indole yielded compounds with significant antifungal activity against C. albicans. mdpi.com These findings highlight the potential of the indole scaffold in the development of new antifungal therapies.

Compound TypeFungal PathogenActivity (MIC in µg/mL)Reference
Indole-triazole derivatives (3a-h)Candida krusei3.125 jmchemsci.com
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (15)Various fungi0.004–0.06 nanobioletters.com
Isatin-indole hybrid (5j)Candida albicans- benthamscience.com

Anticancer and Antitumor Investigations

The indole scaffold is a prominent feature in a multitude of anticancer agents, both from natural sources and synthetic origins. researchgate.net Its ability to interact with various targets involved in cancer progression, such as kinases and tubulin, makes it a valuable pharmacophore in oncology drug discovery. nih.govjchemlett.com

Several studies have explored the anticancer potential of indole derivatives. For instance, a series of pyrazole-indole hybrids were synthesized and evaluated for their antitumor activity. tandfonline.com Some of these compounds showed excellent anticancer inhibition against the HepG2 cancer cell line. tandfonline.com Another study focused on novel indole-pyrimidine scaffolds as potential KSP inhibitors, with some derivatives showing significant growth inhibition against HeLa and MCF-7 cancer cells. jchemlett.com

Furthermore, new pyrazolinyl-indole derivatives have demonstrated remarkable cytotoxic activities against a panel of nine different cancer types, including leukemia, colon, and breast cancer cell lines. nih.gov The design of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives led to the discovery of compounds with high pan-cytotoxicity against various cancer cell lines while being less toxic to normal cells. These studies underscore the importance of the indole nucleus in the development of novel anticancer therapies.

Compound TypeCancer Cell LineActivity (IC50)Reference
Pyrazole (B372694)–indole hybrid (7a)HepG26.1 ± 1.9 µM tandfonline.com
Indole-pyrimidine scaffold (4h)HeLa76.4 µM jchemlett.com
Indole-pyrimidine scaffold (4h)MCF-788.2 µM jchemlett.com
Pyrazolinyl-indole derivative (HD05)Leukemia78.76% growth inhibition at 10 µM nih.gov
Coumarin-indole derivative (3)MGC-803 (gastric cancer)0.011 µM nih.gov

Mechanism-Based Studies of Cytotoxicity (e.g., Enzyme Inhibition)

The cytotoxic properties of indole derivatives are often linked to their ability to inhibit specific enzymes crucial for cancer cell survival and proliferation. Research has identified several enzymes targeted by these compounds. For instance, derivatives of indole have been designed as sirtuin (SIRT) inhibitors, which are enzymes involved in cellular regulation. jst.go.jp The cytotoxic activity of these indole-based molecules against breast cancer cell lines, such as MCF7, is believed to stem from their interaction with enzymes responsible for cell proliferation. jst.go.jp

One notable derivative, 4,6-dimethyl-1H-indole-2,3-dione, has been shown to inhibit aldehyde dehydrogenases (ALDH), a group of enzymes implicated in cancer metabolism. This inhibition is a key part of its mechanism for inducing apoptosis, or programmed cell death, in tumor cells. Similarly, certain indole-4,7-dione (B1215410) derivatives have been observed to induce apoptosis in various cancer cell lines, with some analogous compounds showing half-maximal inhibitory concentration (IC50) values around 25 μM. The cytotoxic mechanism is hypothesized to involve the indole ring's interaction with proteins that play a role in cell proliferation and apoptosis pathways.

Compound DerivativeEnzyme TargetCell LineObserved EffectSource
Indole-based Sirtuin InhibitorsSirtuins (SIRTs)MCF7 (Breast Cancer)Cytotoxic activity jst.go.jp
4,6-dimethyl-1H-indole-2,3-dioneAldehyde Dehydrogenases (ALDH)Breast Cancer CellsInhibition of proliferation, induction of apoptosis
Indole-4,7-dione derivativesProliferation-related enzymesGlioblastoma Cell LinesInduction of apoptosis, tumor size reduction in models

Modulation of Cellular Pathways

Beyond direct enzyme inhibition, indole derivatives can exert their biological effects by modulating complex cellular signaling pathways. The compound 4,6-dimethyl-1H-indole-2,3-dione, for example, has been found to alter key signaling pathways like NF-κB and MAPK in breast cancer cells, contributing to its anticancer effects.

In the realm of bacteriology, a field within biological sciences, indole derivatives have been investigated for their ability to interfere with bacterial communication. Specifically, they have been found to inhibit quorum sensing (QS) in Gram-negative bacteria like Pseudomonas aeruginosa. researchgate.net Quorum sensing is a regulatory system that controls virulence factor production and biofilm formation. By acting as mimics of N-acylated L-homoserine lactones (AHLs), the signaling molecules in this system, certain indole compounds can inhibit QS activity by 44% to 65% at a concentration of 250 μM, demonstrating a clear modulation of a bacterial signaling pathway. researchgate.net

Compound DerivativeModulated PathwayOrganism/Cell TypeObserved EffectSource
4,6-dimethyl-1H-indole-2,3-dioneNF-κB and MAPKBreast Cancer CellsAlteration of signaling, contributing to anticancer activity
Indole-based AHL mimicsQuorum Sensing (QS)Pseudomonas aeruginosaInhibition of QS-dependent phenotypes researchgate.net
3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dioneCell proliferation and apoptosis pathwaysCancer CellsModulation of cellular processes

Anti-Inflammatory and Analgesic Research

The indole nucleus is a core structure in several well-known anti-inflammatory agents. Research continues to explore new derivatives for their potential to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases and phospholipases.

Cyclooxygenase (COX) Inhibition Studies

Cyclooxygenase (COX) enzymes are central to the inflammatory process, as they mediate the production of prostaglandins. nih.gov The non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933), an indole derivative, is a classic example of a COX inhibitor. acs.org

Modern research focuses on developing indole derivatives with improved selectivity for COX-2 over COX-1, which is hypothesized to reduce gastrointestinal side effects. nih.gov A study on 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives identified compounds with significant anti-inflammatory activity. nih.gov Notably, one derivative with a 3-nitrophenyl substitution (Compound S3) was found to selectively inhibit COX-2 expression, demonstrating potential for gastric-sparing anti-inflammatory effects. nih.gov Further research into 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives found that adding a methoxy (B1213986) group at the C-5 position and a 4-(methylsulfonyl)phenyl group at the C-2 position resulted in a highly potent and selective COX-2 inhibitor (compound 4e), with a selectivity index exceeding 291. researchgate.net

Compound DerivativeTargetIC50 (μM)Selectivity Index (COX-1/COX-2)Source
5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole (Compound 4e)COX-20.08>291 researchgate.net
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide (Compound S3)COX-2Not specifiedSelective for COX-2 nih.gov
IndomethacinCOX-1/COX-2Not specifiedNon-selective acs.org

Phospholipase A2 (sPLA2) Inhibition

Secretory phospholipase A2 (sPLA2) enzymes are also key players in inflammation, making them attractive targets for drug development. Indole-based structures have shown significant promise as sPLA2 inhibitors. Varespladib, a 1H-indole-3-glyoxylamide, has been identified as a potent, broad-spectrum inhibitor of sPLA2 from various snake venoms, with inhibitory concentrations (IC50) in the nanomolar and picomolar ranges. yale.edu

Research has also explored indole-5-carboxylic acid derivatives as inhibitors of cytosolic PLA2 (cPLA2) and indole-containing isoxazole (B147169) compounds as sPLA2 inhibitors. nih.gov These studies highlight the versatility of the indole scaffold in designing specific enzyme inhibitors. Patents have been filed for indole compounds with acidic groups at the C-4 position, further underscoring their potential as phospholipase inhibitors for various conditions. google.com

Compound Derivative ClassTargetPotencySource
Varespladib (1H-indole-3-glyoxylamides)sPLA2Nanomolar to picomolar IC50 values yale.edu
Indole-5-carboxylic acidscPLA2High-affinity inhibitors (IC50 2.1 to 12 nM) nih.gov
Indole-containing isoxazolessPLA2IC50 of 10.23 μM for one derivative nih.gov

Antiviral and Anti-HIV Research

The indole scaffold is a privileged structure in the development of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV).

Inhibition of Viral Replication Targets

Research has demonstrated that indole derivatives can inhibit critical steps in the HIV replication cycle. Derivatives of indole-2-carboxylic acid, for instance, have been shown to inhibit the strand transfer activity of HIV-1 integrase, an enzyme essential for the virus to integrate its genetic material into the host cell's DNA. Ethyl 4,6-dimethyl-1H-indole-2-carboxylate is one such derivative that has been studied for this activity, with a reported IC50 value of approximately 32.37 μM against integrase.

Another key viral process, Tat-mediated transcription, is also a target for indole-based inhibitors. A study on acetamide (B32628) derivatives of 5-indole-1,3,4-oxadiazol-2-thiol found potent inhibition of HIV-1 infectivity, with half-maximal effective concentrations (EC50) as low as 0.17 μM. asm.org These compounds were shown to specifically interfere with the viral transcriptional step, effectively halting the HIV-1 replication cycle in infected T cell lines. asm.org

Compound DerivativeViral TargetVirusInhibitory ConcentrationSource
Ethyl 4,6-dimethyl-1H-indole-2-carboxylateHIV-1 IntegraseHIV-1IC50 ≈ 32.37 μM
1,3,4-oxadiazole derivatives of indole and acetamideTat-mediated TranscriptionHIV-1EC50 = 0.17 μM (Compound 9) asm.org

Enzyme Inhibition and Modulation

The this compound scaffold has also been investigated as a core component of various enzyme inhibitors, demonstrating its potential in targeting a range of diseases, from bacterial infections to cancer.

DNA gyrase is a bacterial enzyme that plays a crucial role in DNA replication, making it a well-established target for antibacterial agents. oup.com The development of new DNA gyrase inhibitors is a key strategy to combat the rise of antibiotic-resistant bacteria.

Research on indole-containing inhibitors of Mycobacterium tuberculosis DNA gyrase has provided valuable SAR insights. It has been noted that the presence of an electron-donating group, such as a methyl group (–CH3), at the fifth position of the indole ring generally leads to a reduction in the molecule's inhibitory activity. oup.com For example, compounds like ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-indole-2-carboxylate and 3-(2-carboxyethyl)-5-methyl-1H-indole-2-carboxylic acid did not show significant inhibition. oup.com

However, other studies have identified potent DNA gyrase inhibitors that do contain a 5-methylindole (B121678) core. In a study that used virtual screening to discover novel inhibitors of M. tuberculosis DNA gyrase ATPase activity, a derivative of 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol, compound 14, was identified. nih.govacs.org This compound exhibited potent inhibitory activity with a half-maximal inhibitory concentration (IC50) of 0.08 µM, which was significantly better than the known DNA gyrase inhibitor novobiocin. nih.govacs.org The same study also reported a Minimum Inhibitory Concentration (MIC) of 6.2 µg/mL for this compound against the growth of M. tuberculosis H37Ra. nih.govacs.org

CompoundTargetIC50 (µM)MIC (µg/mL)Citation
1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol derivative (14)M. tuberculosis DNA Gyrase ATPase0.086.2 nih.govacs.org
Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-indole-2-carboxylateM. tuberculosis DNA GyraseNot significant- oup.com
3-(2-carboxyethyl)-5-methyl-1H-indole-2-carboxylic acidM. tuberculosis DNA GyraseNot significant- oup.com

Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division, motility, and intracellular transport. mdpi.com Inhibitors of tubulin polymerization are a major class of anticancer agents. The indole scaffold is a common feature in many natural and synthetic tubulin inhibitors. tandfonline.com

Studies on arylthioindoles (ATIs) as tubulin polymerization inhibitors have explored the effect of substitution on the indole ring. csic.es In one such study, the introduction of a methyl group at position 5 of the indole ring in an ATI derivative resulted in little change in its ability to inhibit tubulin assembly. csic.es However, this substitution led to a small increase in antiproliferative activity against MCF-7 breast cancer cells. csic.es

For example, the 5-methyl substituted ATI derivative 21 showed an IC50 of 2.7 µM for the inhibition of tubulin polymerization, which was comparable to the unsubstituted parent compound. csic.es This indicates that the 5-methyl group is well-tolerated and can be incorporated into the design of new tubulin inhibitors without compromising their primary mechanism of action.

Compound DerivativeTargetIC50 (µM) - Tubulin PolymerizationKey FindingCitation
5-Methyl ArylthioindoleTubulin2.7Little change in tubulin assembly inhibition, small increase in antiproliferative activity. csic.es
5-Methoxy ArylthioindoleTubulin4.1Similar activity profile to the 5-methyl derivative. csic.es

Cyclin-dependent kinases (CDKs) are a family of enzymes that regulate the cell cycle, and their dysregulation is a hallmark of cancer. mdpi.com Consequently, CDK inhibitors have emerged as a promising class of anticancer drugs. The indole scaffold has been utilized in the design of numerous CDK inhibitors. nih.gov

The influence of methyl substitution on the indole ring has been investigated in various classes of CDK inhibitors. In a series of oxindole (B195798)–indole conjugates, a 5,7-dimethyl substitution on the oxindole moiety was associated with low inhibitory activity against the MCF-7 breast cancer cell line. mdpi.com This suggests that in this particular scaffold, methyl groups at these positions are detrimental to activity.

Compound ClassTargetEffect of Methyl SubstitutionCitation
Oxindole–indole conjugatesCDKs5,7-dimethyl substitution on the oxindole resulted in low activity. mdpi.com
Benzothiazole-based inhibitorsCDKsA methyl group at the 5-position of the indole increased inhibitory activity. nih.gov

Research on Antioxidant Properties of this compound Remains Undisclosed

Despite the recognized antioxidant potential of the broader indole chemical class, specific scientific literature detailing the antioxidant and reactive oxygen species (ROS) scavenging capabilities of the compound this compound is not publicly available.

Extensive searches of scholarly databases and scientific publications have not yielded any specific research focused on the antioxidant properties of this compound. While numerous studies have investigated the structure-activity relationships of various indole derivatives as antioxidants, these investigations have centered on other isomers, such as 2,3-dimethylindole, or on indoles with different substitution patterns on the benzene (B151609) or pyrrole (B145914) ring.

The antioxidant activity of indole derivatives is generally attributed to the electron-rich nature of the indole nucleus, which can donate a hydrogen atom or an electron to neutralize free radicals. The position and nature of substituents on the indole ring are known to significantly influence this activity. For instance, electron-donating groups are typically expected to enhance antioxidant capacity. However, without specific experimental data from assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays for this compound, any discussion of its potential antioxidant efficacy would be purely speculative.

One study was identified that involved the synthesis of a more complex molecule containing the this compound scaffold, specifically 2-(4-(1H-imidazol-1-yl) phenyl)-4,5-dimethyl-1H-indole-3-carbaldehyde. However, this research was focused on evaluating its potential as an anticancer agent and did not include an assessment of its antioxidant or ROS scavenging properties.

Therefore, a detailed, evidence-based article on the antioxidant properties and reactive oxygen species scavenging of this compound, including research findings and data tables as requested, cannot be generated at this time due to the absence of relevant primary research in the public domain. Further experimental investigation is required to elucidate the potential antioxidant activities of this specific chemical compound.

Broader Research Applications of 4,5 Dimethyl 1h Indole Derivatives

Exploration in Advanced Materials Science

The unique electronic structure of the indole (B1671886) ring system, which can be fine-tuned by substituents like dimethyl groups, makes its derivatives promising candidates for the development of high-performance organic materials.

Non-linear optical (NLO) materials are crucial for applications in optoelectronics, including optical switching and data storage. Organic molecules with donor-π-acceptor architectures often exhibit significant NLO properties. The indole nucleus can act as an effective electron donor. Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are frequently employed to predict the NLO response of novel organic compounds. mdpi.com

Research into various heterocyclic compounds, including indole derivatives, has shown their potential for NLO applications. For instance, salicylaldehyde-based thiosemicarbazones have been investigated, with their NLO activity being correlated to the HOMO/LUMO energy gap. nih.gov Similarly, studies on Schiff base compounds have quantified third-order NLO parameters, such as the nonlinear refractive index (n₂), absorption coefficient (β), and third-order susceptibility (χ³). metall-mater-eng.com A study on one such compound reported a third-order susceptibility (χ³) of 4.07x10⁻⁶ esu. metall-mater-eng.com The design of molecules incorporating moieties like 4-methyl-3a,4-dihydrocyclopenta[b]indole has been explored to maximize NLO response, aiming for high first hyperpolarizability (β_total) and second-order hyperpolarizability (⟨γ⟩) values. acs.org The introduction of methyl groups at the 4 and 5 positions of the indole scaffold is a strategic modification to tailor electronic properties for these specific applications.

The incorporation of indole moieties into polymer chains can yield materials with enhanced electrochemical, thermal, and optical properties. nih.govtubitak.gov.tr Copolymers, which consist of two or more different monomer units, are particularly versatile, allowing for the creation of materials with tailored functionalities for industries such as coatings, adhesives, and biomedical applications. numberanalytics.com

The chemical oxidative polymerization method has been successfully used to create copolymers of polyaniline (PANI) with indole. nih.gov Characterization using Gel Permeation Chromatography (GPC) allows for the determination of the molecular weight and polydispersity index (PDI), which indicates the uniformity of the polymer chains. nih.gov Research has shown that PANI-indole copolymers can have a narrower molecular weight distribution than PANI alone, suggesting more homogeneous polymerization. nih.gov

Another approach involves synthesizing comonomers of indole and carbazole (B46965) derivatives, which are then electropolymerized. tubitak.gov.tr These copolymers have demonstrated improved electrochemical activity and stability compared to their homopolymer counterparts, with lower oxidation potentials and optical band gaps, making them promising for various electronic applications. tubitak.gov.tr

Table 1: Polydispersity Index of Polyaniline-Indole Copolymers This table presents the polydispersity index (PDI) for polyaniline (PANI) and its copolymers with indole at different monomer ratios, as determined by GPC analysis.

Polymer Sample Aniline (B41778):Indole Ratio Polydispersity Index (PDI)
PANI-Indole Copolymer 1:1 1.530
PANI-Indole Copolymer 1:2 1.130
PANI-Indole Copolymer 2:1 1.532

Data sourced from a study on PANI-indole copolymer synthesis. nih.gov

Corrosion Inhibition Studies

Indole derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. mdpi.com The mechanism of inhibition typically involves the adsorption of the organic molecules onto the metal surface. mdpi.comderpharmachemica.com The presence of heteroatoms like nitrogen, along with the π-electrons in the aromatic indole ring, facilitates this adsorption, creating a protective barrier against corrosive species. mdpi.comresearchgate.net

Electrochemical studies, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), are used to evaluate the performance of these inhibitors. mdpi.com PDP studies can reveal the inhibitor type; for example, certain indole derivatives have been shown to function as mixed-type inhibitors, meaning they reduce both the anodic and cathodic reactions of corrosion. mdpi.com The inhibition efficiency (%IE) generally increases with the concentration of the inhibitor.

Theoretical calculations using DFT and molecular dynamics simulations provide further insight into the adsorption mechanism and the relationship between molecular structure and inhibition effectiveness. mdpi.comacs.org

Table 2: Corrosion Inhibition Efficiency of Indole Derivatives on Mild Steel This table shows the inhibition efficiency (%IE) of two different indole derivatives on mild steel in a 0.5 M H₂SO₄ solution at a specific concentration.

Inhibitor Compound Concentration (ppm) Inhibition Efficiency (%IE)
MPI (2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol) 90 81.2%
FIC (Ethyl 3-formyl-1H-indol-2-carboxylate) 90 76.2%

Data sourced from electrochemical studies on mild steel. mdpi.com

Table 3: Corrosion Inhibition Efficiency of DBIDDD on Mild Steel This table displays the inhibition efficiency (%IE) of Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DBIDDD) on mild steel in an acidic medium at various concentrations.

Inhibitor Concentration (M) Inhibition Efficiency (%IE)
0.00004 7.09%
0.00008 23.62%
0.00012 37.00%
0.00016 59.84%
0.00020 81.89%

Data sourced from conventional gravimetric analysis. researchgate.net

Agrochemical Research Applications

The indole scaffold is a key structural motif in many biologically active compounds, and its derivatives are being actively researched for agrochemical applications. scirp.orgacs.org This research aims to develop novel and effective agents for crop protection and growth regulation.

In the area of antibacterial agents, novel indole derivatives containing pyridinium (B92312) moieties have demonstrated significant activity against prevalent phytopathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which cause bacterial blight and bacterial leaf streak in rice, respectively. acs.org In one study, a designed compound (compound 43) showed EC₅₀ values of 1.0 and 1.9 μg/mL for Xoo and Xoc, which was superior to the commercial agent thiodiazole copper. acs.org Another study identified Chaetoindolone A, an indole alkaloid, as an inhibitor of the rice pathogen Xanthomonas oryzae pv. oryzae. acs.org

Furthermore, indole derivatives have shown promise as fungicides. Chaetogline A was found to be fungicidal against Sclerotinia sclerotiorum, the pathogen responsible for sclerotinia rot in rapeseed. acs.org Research has also explored indole derivatives for their plant growth-regulating activities, comparing their effects to known auxins like indolylacetic acid (IAA). nih.gov The versatility of the indole structure allows for its use as a starting material in the synthesis of a wide range of agrochemicals. scirp.org

Table of Mentioned Compounds

Compound Name Abbreviation
4,5-dimethyl-1H-indole -
2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol MPI
Ethyl 3-formyl-1H-indol-2-carboxylate FIC
Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate DBIDDD
Polyaniline PANI
Carbazole Cz
Chaetoindolone A -
Chaetogline A -
Indolylacetic acid IAA

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for Enhanced Yield and Selectivity

Future research will likely focus on developing more efficient and regioselective synthetic methods for 4,5-dimethyl-1H-indole and its derivatives. While classical methods like the Fischer indole (B1671886) synthesis are established, they often require harsh conditions and can result in mixtures of products, especially when synthesizing asymmetrically substituted indoles. luc.edu The development of novel catalytic systems, including those based on transition metals or organocatalysts, could offer milder reaction conditions and improved control over the placement of the methyl groups. beilstein-journals.orgnih.gov For instance, exploring cross-coupling reactions of appropriately halogenated precursors with methyl organometallic reagents could provide a more direct and controlled route to the 4,5-dimethyl substitution pattern.

Expansion of Derivatization Chemistry for Diverse Applications

The derivatization of the this compound core is a critical area for future exploration to unlock its full potential. The presence of the indole nitrogen and various positions on the aromatic rings allows for a wide range of chemical modifications. Future work should systematically explore reactions such as N-alkylation, N-arylation, and electrophilic substitution at other positions of the indole ring to create a diverse library of compounds.

Derivatization can be strategically employed to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for applications in medicinal chemistry. acs.org For example, introducing different functional groups can influence the molecule's ability to interact with biological targets. acs.org The use of modern derivatization techniques, including those that add fluorescent tags or moieties for mass spectrometry analysis, can also facilitate the study of this compound in complex biological systems. nih.govspectroscopyonline.com

In-Depth Computational Studies on Reaction Mechanisms and Biological Interactions

Computational chemistry offers a powerful tool to complement experimental research on this compound. Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of synthetic reactions, helping to rationalize observed product distributions and guide the design of more efficient synthetic routes. dntb.gov.ua These studies can provide insights into transition state geometries and activation energies, facilitating the optimization of reaction conditions.

Furthermore, molecular docking and molecular dynamics simulations can predict and analyze the interactions of this compound derivatives with biological macromolecules such as enzymes and receptors. jmchemsci.com This can aid in the identification of potential biological targets and provide a rational basis for the design of new bioactive compounds. jmchemsci.com Computational approaches can also be used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize compounds for further experimental evaluation.

Integration of this compound into Complex Molecular Architectures

The this compound moiety can serve as a valuable building block for the synthesis of more complex molecules with unique properties. Future research should focus on incorporating this scaffold into larger molecular architectures, such as natural product analogues, macrocycles, and polymers. Its integration into larger systems could lead to the development of novel materials with interesting photophysical or electronic properties.

In the context of medicinal chemistry, embedding the this compound core within a larger drug-like molecule could enhance its binding affinity and selectivity for a specific biological target. google.com The development of multi-component reactions that efficiently assemble complex structures incorporating this indole derivative would be a particularly valuable area of investigation. ias.ac.in

Exploration of New Biological Targets and Pharmacological Modalities

While some biological activities of indole derivatives are known, the specific pharmacological profile of this compound and its derivatives remains largely unexplored. openmedicinalchemistryjournal.com Future research should involve broad biological screening of a library of this compound compounds against a wide range of biological targets. This could include screening against various enzyme families (e.g., kinases, proteases), G-protein coupled receptors (GPCRs), and ion channels. google.com

Unbiased phenotypic screening in various disease models could also uncover novel therapeutic applications. acs.org Exploring new pharmacological modalities, such as its potential use in photodynamic therapy or as a component of targeted drug delivery systems, represents another exciting frontier. The unique substitution pattern of this compound may confer selectivity for specific biological targets that are not engaged by other indole derivatives.

Sustainable and Environmentally Benign Chemical Processes

A significant future direction for research on this compound involves the development of sustainable and environmentally friendly chemical processes for its synthesis and derivatization. This aligns with the broader goals of green chemistry to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

Future research could focus on several key areas of green chemistry:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents. nih.govopenmedicinalchemistryjournal.com

Catalyst Development: Designing highly efficient and recyclable catalysts to minimize waste and reduce the need for stoichiometric reagents. beilstein-journals.orgtandfonline.com

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound as alternative energy sources to accelerate reaction rates and reduce energy consumption. tandfonline.comresearchgate.net

Atom Economy: Developing reactions with high atom economy, where the majority of the atoms from the reactants are incorporated into the final product. ias.ac.in

By embracing the principles of green chemistry, the synthesis and application of this compound can be made more sustainable and economically viable. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.